
7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline-based molecule that contains an oxadiazole ring, which gives it unique properties that make it useful in various fields of research.
作用機序
The mechanism of action of 7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and protect against oxidative stress. It has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its versatility. It can be used for a wide range of applications, including drug development, fluorescence imaging, and biochemical assays. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving 7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. Some possible areas of interest include:
- Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and signaling pathways.
- Development of new derivatives of this compound with improved solubility and/or potency.
- Investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and viral infections.
- Development of new fluorescence imaging techniques using this compound.
- Investigation of the potential use of this compound as a tool for studying various biological processes, including DNA replication and repair, and cell signaling.
合成法
The synthesis of 7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves multiple steps and requires the use of various reagents and solvents. The first step involves the reaction of 2-amino-3-methylquinoline with m-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with chloroacetic acid to form the carboxylic acid derivative, which is then cyclized with phosphoryl chloride and sodium azide to form the oxadiazole ring. The resulting compound is then reacted with 2,3-dimethyl-1,4-naphthoquinone to form the final product.
科学的研究の応用
7-methyl-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antitumor, antiviral, and antioxidant properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules, including DNA and RNA.
特性
IUPAC Name |
7-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-4-3-5-14(8-11)19-21-17(22-24-19)15-10-13-7-6-12(2)9-16(13)20-18(15)23/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYGGWLCIFIWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

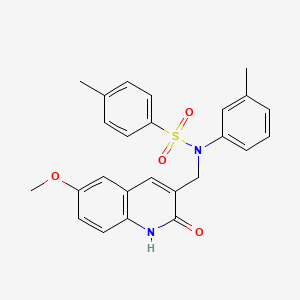
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
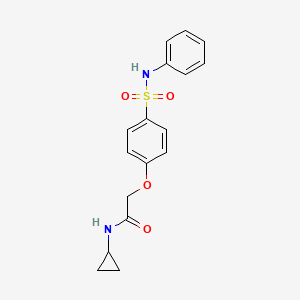
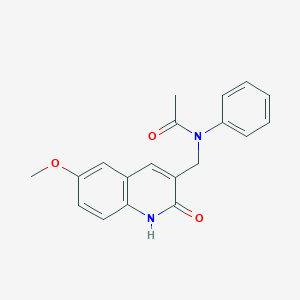
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
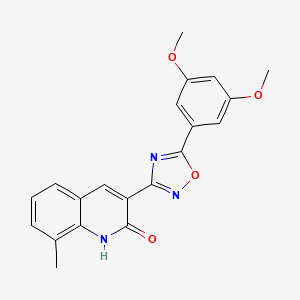
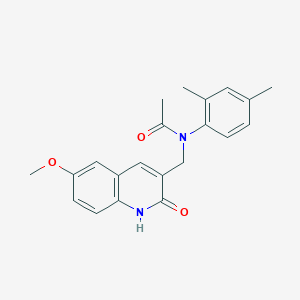
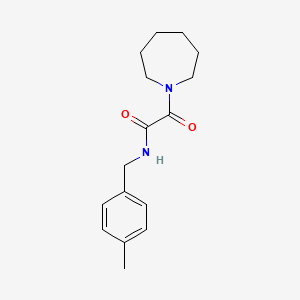
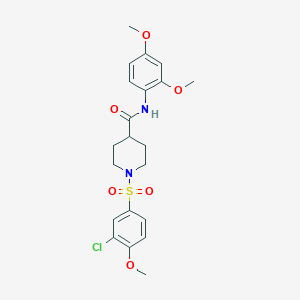
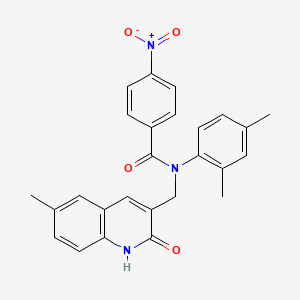
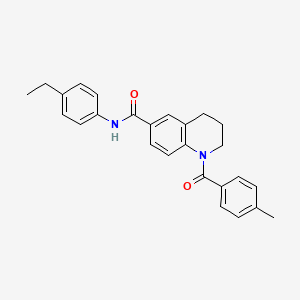
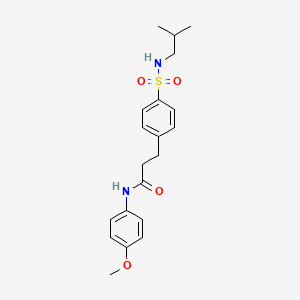
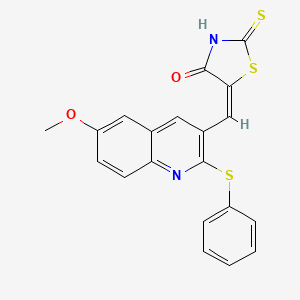
![N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)